molecular formula C19H19NO3 B3036413 1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene CAS No. 341966-89-0

1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene

Cat. No. B3036413
CAS RN: 341966-89-0
M. Wt: 309.4 g/mol
InChI Key: NFWHVKISQOCDPM-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene (or 1-BECPM) is a compound of interest for scientific research due to its unique structure and properties. It is a cyclic compound with an aromatic ring, a cyclopropane ring, and an ethanimidoyl group. 1-BECPM has been the subject of numerous studies in recent years, and its potential applications in a variety of fields are beginning to be explored.

Safety and Hazards

A Safety Data Sheet (SDS) for this compound is available , which would provide detailed information about its safety and hazards. It’s important to refer to the SDS when handling this compound to ensure safe and appropriate use.

properties

IUPAC Name

[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13(20-23-19(21)15-6-4-3-5-7-15)17-12-18(17)14-8-10-16(22-2)11-9-14/h3-11,17-18H,12H2,1-2H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWHVKISQOCDPM-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CC=C1)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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